molecular formula C15H14N2O2S2 B11488048 3-(4-methoxyphenyl)-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 65234-06-2

3-(4-methoxyphenyl)-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11488048
CAS No.: 65234-06-2
M. Wt: 318.4 g/mol
InChI Key: FEUAONLXNCNQGO-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate intermediates. One common method involves the reaction of 4-methoxyphenylamidine with 2-methylthieno[2,3-d]pyrimidine-4-one under microwave-assisted conditions . The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up synthesis, such as optimizing reaction conditions, solvent selection, and purification techniques, would be applied to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the thieno[2,3-d]pyrimidine ring.

    Substitution: The methoxy and sulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

3-(4-methoxyphenyl)-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by inhibiting key enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of certain kinases or disrupt cellular signaling pathways, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methoxyphenyl)-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of methoxy, dimethyl, and sulfanyl groups contributes to its potential as a versatile compound in medicinal chemistry.

Properties

CAS No.

65234-06-2

Molecular Formula

C15H14N2O2S2

Molecular Weight

318.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-5,6-dimethyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C15H14N2O2S2/c1-8-9(2)21-13-12(8)14(18)17(15(20)16-13)10-4-6-11(19-3)7-5-10/h4-7H,1-3H3,(H,16,20)

InChI Key

FEUAONLXNCNQGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=S)N2)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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